2,4-Dichloro-6-éthyl-1,3,5-triazine

Vue d'ensemble

Description

2,4-Dichloro-6-ethyl-1,3,5-triazine, also known as 2,4-D, is a widely used herbicide in agriculture and home gardening. It is a member of the triazine family of herbicides and is used to control broadleaf weeds in many crops, including corn, sorghum, wheat, and soybeans. It is also used in home gardens and lawns to control dandelions, clover, and other broadleaf weeds. 2,4-D has been used for more than 50 years and is still the most widely used herbicide in the world.

Applications De Recherche Scientifique

Synthèse des triazines trisubstituées

La 2,4-Dichloro-6-éthyl-1,3,5-triazine peut être utilisée dans la synthèse de 1,3,5-triazines di- et trisubstituées symétriques et non symétriques . Ces triazines contiennent divers groupes tels que des groupes alkyles, aromatiques, encombrés, chiraux et achiraux hydroxyalkyles, esters et imidazoles .

Production d'herbicides et de stabilisateurs photo des polymères

Les 1,3,5-triazines, y compris la this compound, sont utilisées dans la production d'herbicides et de stabilisateurs photo des polymères .

Agent antinéoplasique

La recherche a montré l'efficacité des dérivés de la 1,3,5-triazine en tant qu'agents antinéoplasiques, ce qui en fait des outils précieux dans les traitements oncologiques .

Immobilisation de nanoparticules d'argent

Les polymères à base de 1,3,5-triazine, qui peuvent être synthétisés à partir de la this compound, ont été utilisés pour l'immobilisation de nanoparticules d'argent .

Utilisation en radio-immunoessai

La 2,4-Dichloro-6-méthoxy-1,3,5-triazine, un dérivé de la this compound, a été utilisée comme réactif en radio-immunoessai pour la D-Ala2-Dermorphine, un peptide naturel extrait de la peau d'amphibien .

Synthèse d'ester et réactif de couplage énantiodifférenciant

Le dérivé 2-chloro-4,6-diméthoxy-1,3,5-triazine a été appliqué pour la synthèse d'ester et comme réactif de couplage énantiodifférenciant .

Applications en agriculture, dans l'industrie textile et en chimie des colorants

D'autres applications du chlorure de cyanurique, un dérivé de la this compound, se trouvent en agriculture, dans l'industrie textile et en chimie des colorants .

Phases stationnaires chirales

Les dérivés de la 1,3,5-triazine sont utilisés comme phases stationnaires chirales. Par exemple, l'agent de solvatation chiral 12 est utilisé pour la détermination de l'excès énantiomérique par spectroscopie RMN et la détermination de la configuration absolue par dichroïsme circulaire .

Mécanisme D'action

Target of Action

2,4-Dichloro-6-ethyl-1,3,5-triazine is a derivative of the 1,3,5-triazine class of compounds . These compounds are known for their wide range of applications, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties and are used clinically due to their antitumor properties . Therefore, the primary targets of 2,4-Dichloro-6-ethyl-1,3,5-triazine could be similar biological targets that are affected by other 1,3,5-triazines.

Mode of Action

The mode of action of 2,4-Dichloro-6-ethyl-1,3,5-triazine involves nucleophilic substitution reactions . The compound undergoes nucleophilic reactions with various substrates, leading to the formation of new compounds . The remarkable reactivity and unique structure of the s-triazine moiety allow it to be useful in many material and pharmaceutical applications .

Biochemical Pathways

For instance, some 1,3,5-triazines are known to exhibit antitumor properties, suggesting they may interact with pathways involved in cell proliferation and apoptosis .

Pharmacokinetics

The compound’s solubility in different solvents, such as chloroform and methanol, suggests it may have good bioavailability .

Result of Action

For example, some 1,3,5-triazines are known to have antitumor properties, suggesting that 2,4-Dichloro-6-ethyl-1,3,5-triazine may also have potential antitumor effects .

Action Environment

The action of 2,4-Dichloro-6-ethyl-1,3,5-triazine can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by temperature, as its reactions with other compounds can be controlled under specific temperature conditions . Furthermore, the compound’s stability can be influenced by the presence of an inert atmosphere .

Analyse Biochimique

Biochemical Properties

2,4-Dichloro-6-ethyl-1,3,5-triazine plays a significant role in biochemical reactions due to its reactive nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols . This interaction can lead to the formation of new compounds with different biochemical properties. Additionally, 2,4-Dichloro-6-ethyl-1,3,5-triazine can form complexes with metal ions, which can further influence its biochemical activity .

Cellular Effects

The effects of 2,4-Dichloro-6-ethyl-1,3,5-triazine on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 2,4-Dichloro-6-ethyl-1,3,5-triazine can inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular metabolism . It can also affect the expression of genes related to cell growth and differentiation, thereby influencing cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, 2,4-Dichloro-6-ethyl-1,3,5-triazine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. It can bind to the active site of enzymes, preventing the substrate from binding and thus inhibiting the enzyme’s activity . Additionally, 2,4-Dichloro-6-ethyl-1,3,5-triazine can interact with DNA, leading to changes in gene expression. This interaction can result in the activation or repression of specific genes, thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dichloro-6-ethyl-1,3,5-triazine can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Dichloro-6-ethyl-1,3,5-triazine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products with different biochemical properties . Long-term exposure to 2,4-Dichloro-6-ethyl-1,3,5-triazine can result in cumulative effects on cellular function, including changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of 2,4-Dichloro-6-ethyl-1,3,5-triazine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of 2,4-Dichloro-6-ethyl-1,3,5-triazine have been associated with liver and kidney toxicity in animal models . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

2,4-Dichloro-6-ethyl-1,3,5-triazine is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites with different biochemical properties . The compound can also influence metabolic flux and metabolite levels by inhibiting or activating specific enzymes involved in metabolic pathways . These interactions can result in changes in the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of 2,4-Dichloro-6-ethyl-1,3,5-triazine within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its distribution within different cellular compartments . Additionally, the localization and accumulation of 2,4-Dichloro-6-ethyl-1,3,5-triazine can be affected by its chemical properties, such as its hydrophobicity and molecular size .

Subcellular Localization

The subcellular localization of 2,4-Dichloro-6-ethyl-1,3,5-triazine plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 2,4-Dichloro-6-ethyl-1,3,5-triazine can localize to the nucleus, where it can interact with DNA and influence gene expression . Additionally, its localization to other organelles, such as the mitochondria, can affect cellular metabolism and energy production .

Propriétés

IUPAC Name |

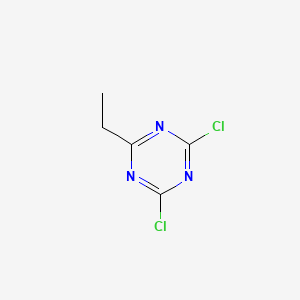

2,4-dichloro-6-ethyl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c1-2-3-8-4(6)10-5(7)9-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVXAMGGIRUOKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274515 | |

| Record name | 2,4-dichloro-6-ethyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

698-72-6 | |

| Record name | 2,4-Dichloro-6-ethyl-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-6-ethyl-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 698-72-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichloro-6-ethyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.